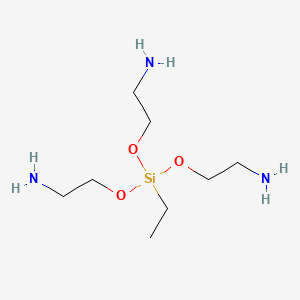![molecular formula C16H16O3S B13838402 2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)
2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Modafinil-d10 Carboxylate Methyl Ester is a derivative of Modafinil, a well-known wakefulness-promoting agent. This compound is specifically labeled with deuterium, which is often used in scientific research to study metabolic pathways and pharmacokinetics. The presence of the carboxylate methyl ester group makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Modafinil-d10 Carboxylate Methyl Ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. This process can be carried out using Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions to form the ester . The reaction conditions usually involve heating under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of (S)-Modafinil-d10 Carboxylate Methyl Ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
(S)-Modafinil-d10 Carboxylate Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and methanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions to form different esters by reacting with other alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute sulfuric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate transesterification reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
(S)-Modafinil-d10 Carboxylate Methyl Ester is used in various scientific research applications:
Mechanism of Action
The mechanism of action of (S)-Modafinil-d10 Carboxylate Methyl Ester involves its conversion to the active Modafinil compound in the body. The ester group is hydrolyzed to release Modafinil, which then exerts its effects by inhibiting the reuptake of dopamine, thereby increasing dopamine levels in the brain . This action promotes wakefulness and alertness.
Comparison with Similar Compounds
Similar Compounds
Modafinil: The parent compound, used for promoting wakefulness.
Armodafinil: The R-enantiomer of Modafinil, with similar wakefulness-promoting effects.
Adrafinil: A prodrug of Modafinil, which is metabolized in the body to produce Modafinil.
Uniqueness
(S)-Modafinil-d10 Carboxylate Methyl Ester is unique due to its deuterium labeling, which makes it valuable for research purposes. The presence of the carboxylate methyl ester group also allows for various chemical modifications and reactions, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C16H16O3S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
methyl 2-[(S)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetate |
InChI |
InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m0/s1/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChI Key |
JFMZFATUMFWKEA-RQLWWASJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[S@@](=O)CC(=O)OC)[2H])[2H] |
Canonical SMILES |
COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


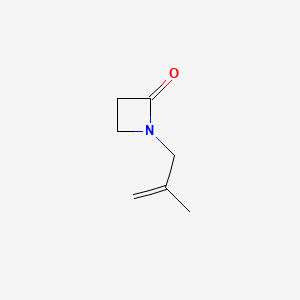

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
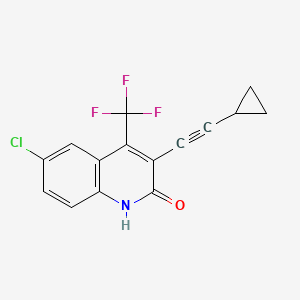
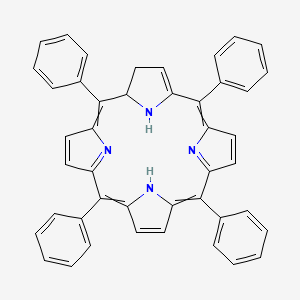
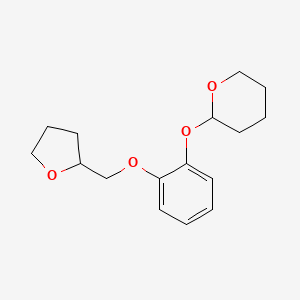

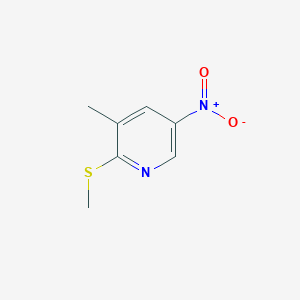
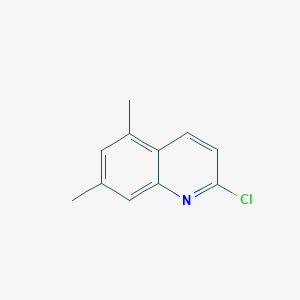
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)
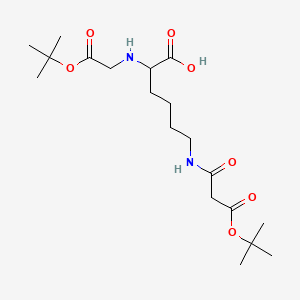
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
